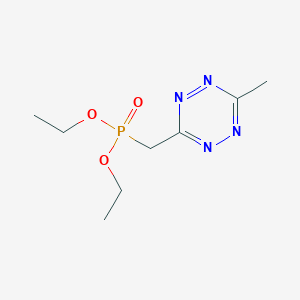
Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate is a chemical compound that belongs to the class of tetrazine derivatives It is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with diethyl phosphonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the phosphonate group is replaced by other nucleophiles[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted tetrazine derivatives .
Scientific Research Applications
Diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of diethyl ((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol: Another tetrazine derivative with similar chemical properties.
Methyltetrazine-amine hydrochloride: A related compound used in similar applications.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H15N4O3P |
|---|---|
Molecular Weight |
246.20 g/mol |
IUPAC Name |
3-(diethoxyphosphorylmethyl)-6-methyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H15N4O3P/c1-4-14-16(13,15-5-2)6-8-11-9-7(3)10-12-8/h4-6H2,1-3H3 |
InChI Key |
ZXIWNEWLMHHWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=NN=C(N=N1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















